molecular formula C6H15Cl2NO2S B1475240 2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride CAS No. 1803606-24-7

2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B1475240
CAS No.: 1803606-24-7
M. Wt: 236.16 g/mol
InChI Key: CZEBZXATHDHHLG-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride (CAS 1803606-24-7) is a specialized organic building block of interest in chemical synthesis and drug discovery. This compound, with a molecular formula of C6H15Cl2NO2S and a molecular weight of 236.2 g/mol, is a salt form of a sulfonyl chloride . The reactive sulfonyl chloride (S(=O)(=O)Cl) functional group makes this molecule a valuable reagent for introducing the 2-(diethylamino)ethanesulfonyl moiety onto target molecules, a process known as sulfonylation . Its primary research value lies in its application as a key intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and bioactive compounds. The hydrochloride salt can improve the compound's stability and handling properties. As a highly reactive reagent, it must be stored according to recommended conditions and handled with extreme care. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.

Properties

IUPAC Name

2-(diethylamino)ethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO2S.ClH/c1-3-8(4-2)5-6-11(7,9)10;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBZXATHDHHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-24-7
Record name 2-(diethylamino)ethane-1-sulfonyl chloride hydrochloride
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Biological Activity

2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride, a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₄ClNO₂S
  • SMILES : CCN(CC)CCS(=O)(=O)Cl
  • InChI : InChI=1S/C6H14ClNO2S/c1-3-8(4-2)5-6-11(7,9)10/h3-6H2,1-2H3

The compound features a sulfonyl chloride group which is pivotal for its reactivity and biological interactions.

The biological activity of 2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride is primarily attributed to its ability to interact with various biological targets. It acts as an electrophilic agent, facilitating the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism underlies its potential as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that 2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
E. coli30 ± 0.127.81
S. aureus28 ± 0.1010.00

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation . This activity positions it as a candidate for treating inflammatory diseases.

Study on Antibacterial Efficacy

A study conducted on various sulfonamide derivatives, including 2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride, evaluated their antibacterial properties against clinically relevant strains. The results indicated that modifications in the chemical structure significantly influenced the antibacterial potency, with the diethylamino group enhancing activity against gram-negative bacteria .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute lung injury. Results showed that administration of the compound reduced markers of inflammation and improved lung function metrics compared to control groups .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride is crucial for predicting its therapeutic efficacy and safety profile. Preliminary studies indicate that the compound is rapidly absorbed following administration, with a half-life conducive to maintaining therapeutic levels in systemic circulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related sulfonyl chlorides and hydrochloride derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties and Applications
2-(Diethylamino)ethane-1-sulfonyl chloride HCl C₆H₁₅Cl₂NOS 228.16 Sulfonyl chloride, tertiary amine hydrochloride High reactivity in sulfonamide synthesis; soluble in polar aprotic solvents .
2-(Methylsulfonyl)ethylamine hydrochloride C₃H₁₀ClNO₂S 159.64 Sulfonyl, primary amine hydrochloride Less reactive sulfonyl group; potential peptide synthesis intermediate .
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride C₄H₆ClF₂O₃S 222.61 Sulfonyl chloride, difluoroethoxy Electron-withdrawing F groups increase electrophilicity; specialized fluorinated intermediates .
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride C₁₀H₈ClN₃O₂S₂ 313.77 Sulfonyl chloride, quinoxaline-thioether Aromatic stabilization; applications in heterocyclic chemistry .

Reactivity and Stability

  • Electrophilicity: The sulfonyl chloride group in the target compound exhibits high reactivity due to the electron-withdrawing nature of the –SO₂ group. The diethylamino group, being electron-donating, slightly moderates this reactivity compared to derivatives with electron-withdrawing substituents (e.g., 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride) .
  • Stability: Hydrochloride salts (e.g., the target compound and 2-(methylsulfonyl)ethylamine hydrochloride) generally exhibit improved stability and reduced hygroscopicity compared to free bases. Aromatic derivatives (e.g., quinoxaline-containing compound) may demonstrate enhanced thermal stability due to resonance effects .

Solubility and Handling

  • Solubility: The hydrochloride salt form of the target compound increases its solubility in water and polar solvents (e.g., DMF, DMSO). In contrast, non-ionic derivatives like 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride may require aprotic solvents for dissolution .
  • Safety : Sulfonyl chlorides are typically moisture-sensitive and corrosive. Handling precautions (e.g., inert atmosphere, gloves) are critical, as evidenced by safety protocols for analogs like 2-Methoxyethoxymethyl chloride .

Research Findings and Trends

  • Reactivity Trends : Computational studies using density functional theory (DFT) suggest that electron-donating groups (e.g., –N(C₂H₅)₂) lower the electrophilicity of sulfonyl chlorides, aligning with experimental observations of moderated reaction rates in the target compound .
  • Synthetic Utility: Recent patents highlight the use of 2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride in prodrug designs, capitalizing on its amine group for pH-dependent release mechanisms .

Preparation Methods

Step 1: Preparation of Diethylaminochloroethane Hydrochloride

  • React diethylaminoethanol with thionyl chloride (SOCl₂) in an organic solvent (e.g., benzene) under controlled temperature below 40°C.
  • Molar ratio diethylaminoethanol to SOCl₂ is 1:1 to 1:1.5.
  • The reaction mixture is refluxed at 60–75°C for 1–4 hours.
  • After reaction, cool, filter, and dry under vacuum to obtain diethylaminochloroethane hydrochloride.
  • Yield: ~90%
  • Boiling point: ~134°C

Step 2: Conversion to Sulfonyl Chloride

  • The diethylaminochloroethane hydrochloride can be further reacted with sulfur-based reagents (e.g., sulfuryl chloride or chlorosulfonic acid) to introduce the sulfonyl chloride group at the 1-position.
  • This step typically involves controlled chlorosulfonation under low temperature to avoid decomposition.
  • The reaction is monitored to achieve high purity and yield of the sulfonyl chloride hydrochloride salt.

Step 3: Purification

  • The crude product is purified by extraction, drying over anhydrous magnesium sulfate, filtration, and distillation under reduced pressure.
  • The final product is isolated as a hydrochloride salt with a high degree of purity.

Alternative Synthetic Insights from Literature

While direct preparation of 2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride is less frequently reported in open literature, analogous sulfonyl chloride compounds are prepared via oxidation of thiol or sulfide intermediates followed by chlorination steps.

  • For example, diethylaminoethanethiol can be oxidized to the corresponding sulfonic acid derivative, which is then converted to the sulfonyl chloride by treatment with chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • This two-step oxidation-chlorination approach provides a route to the sulfonyl chloride with good control over reaction conditions and product purity.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Chlorination of diethylaminoethanol Diethylaminoethanol + SOCl₂ in benzene 35–75 (reflux) 1–4 hours ~90 Control temp < 40°C during addition
Sulfonylation (Chlorosulfonation) Sulfuryl chloride or chlorosulfonic acid 0 to 40 1–3 hours Variable Low temp to avoid side reactions
Purification Extraction, drying (MgSO₄), filtration, distillation Ambient to reduced pressure Ensures high purity of sulfonyl chloride HCl salt

Research Findings and Considerations

  • The chlorination step is highly efficient and reproducible, yielding diethylaminochloroethane hydrochloride with ~90% yield.
  • Sulfonyl chloride formation requires careful temperature control to prevent hydrolysis or decomposition.
  • The final hydrochloride salt form improves stability and handling.
  • The process benefits from simplified purification steps, minimizing loss of product and reducing environmental impact.
  • The method described in patent CN101250145A emphasizes cost-effectiveness and environmental friendliness by reducing water use and waste.

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-(diethylamino)ethane-1-sulfonyl chloride hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves sulfonation of 2-(diethylamino)ethanol followed by chlorination. Key steps include:

  • Sulfonation : Reacting 2-(diethylamino)ethanol with sulfur trioxide (SO₃) in a controlled environment to form the sulfonic acid intermediate.
  • Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to yield the sulfonyl chloride. Hydrochloride salt formation is achieved via HCl gas exposure .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to ensure complete conversion. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of diethylamino, sulfonyl, and chloride groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% for most synthetic applications).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic S=O (1130–1370 cm⁻¹) and N-H stretches (2500–3300 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl content) .

Q. Q3. What are the critical stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat, goggles). Avoid exposure to water or humid environments, as hydrolysis generates HCl gas and sulfonic acid byproducts .

Advanced Research Questions

Q. Q4. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations can model reaction pathways:

  • Calculate electrophilicity indices (ω) and local softness (s⁺) to identify reactive sites. For example, the sulfonyl chloride group exhibits high electrophilicity, making it prone to nucleophilic attack .
  • Use transition state analysis to evaluate activation energies for reactions with amines or alcohols. Software like Gaussian or ORCA can optimize geometries and simulate intermediates .
  • Compare theoretical results with experimental kinetic data (e.g., rate constants from UV-Vis or stopped-flow spectroscopy) to validate models .

Q. Q5. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

  • Controlled Variable Analysis : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to isolate factors affecting yield. For example, polar aprotic solvents (DMF, acetonitrile) may suppress side reactions compared to THF .
  • Advanced Chromatography : Use LC-MS or GC-MS to detect low-abundance byproducts (e.g., hydrolyzed sulfonic acids or dimerized species).
  • Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways .

Q. Q6. How does steric hindrance from the diethylamino group influence its reactivity in multi-step syntheses?

Methodological Answer:

  • Steric Maps : Generate 3D molecular models (e.g., using Avogadro or PyMOL) to visualize steric bulk around the sulfonyl chloride.
  • Kinetic Studies : Compare reaction rates with analogous compounds (e.g., 2-dimethylamino derivatives). Slower kinetics in SN₂ reactions indicate steric inhibition .
  • Cross-Coupling Experiments : Test compatibility with bulky reagents (e.g., Grignard reagents) to assess steric limitations in C–S bond formation .

Q. Q7. What are the best practices for mitigating toxicity risks during in vitro biological studies?

Methodological Answer:

  • Acute Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict LD₅₀ and prioritize compounds for cell-based assays.
  • Exposure Controls : Employ HEPA-filtered biosafety cabinets and limit handling time. Monitor airborne particulates with real-time sensors.
  • Biological Assay Design : Start with low concentrations (µM range) in cell culture and use MTT assays to assess cytotoxicity before functional studies .

Data Interpretation and Validation

Q. Q8. How can researchers validate the formation of unexpected adducts in reaction mixtures?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of adducts (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography : Resolve crystal structures to unambiguously identify adduct geometry.
  • Computational Validation : Compare experimental IR/NMR spectra with DFT-predicted spectra for proposed adducts .

Q. Q9. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons).
  • Bootstrap Analysis : Estimate confidence intervals for EC₅₀ values in small sample sizes .

Advanced Analytical Techniques

Q. Q10. How can cryogenic NMR techniques enhance sensitivity for low-concentration samples?

Methodological Answer:

  • Cryoprobes : Reduce thermal noise by cooling NMR coils to 20 K, improving signal-to-noise ratios by 4x.
  • Dynamic Nuclear Polarization (DNP) : Hyperpolarize nuclei to amplify ¹³C/¹⁵N signals in dilute samples.
  • Applications : Detect trace impurities (<0.1%) in reaction mixtures or degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride
Reactant of Route 2
2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride

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